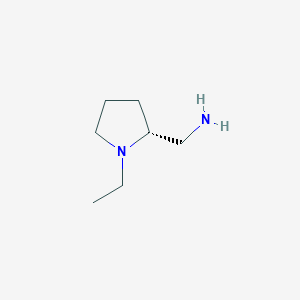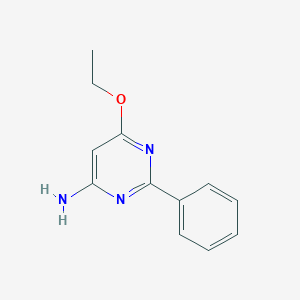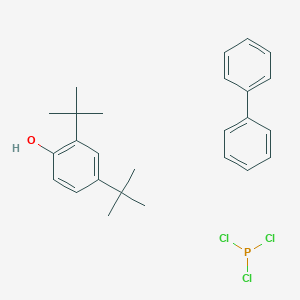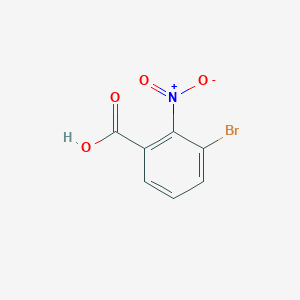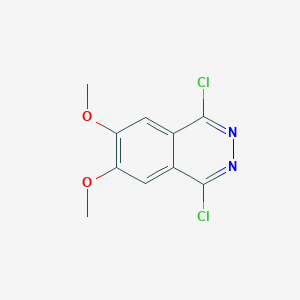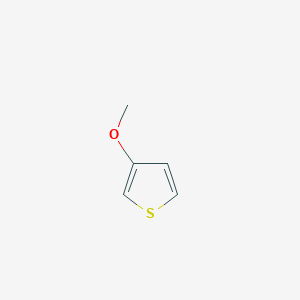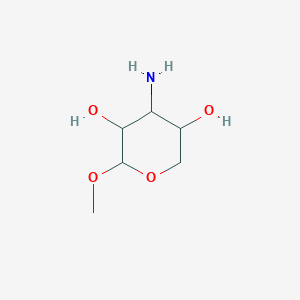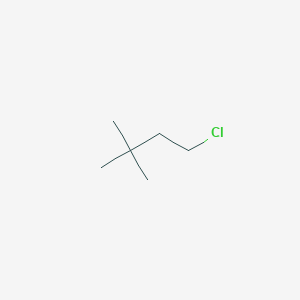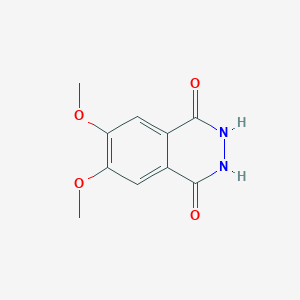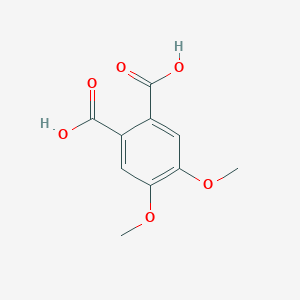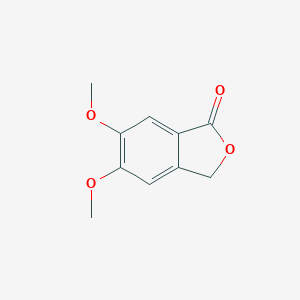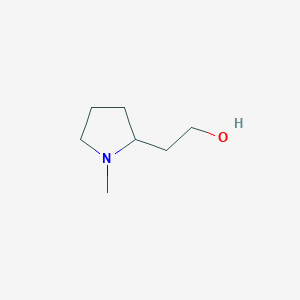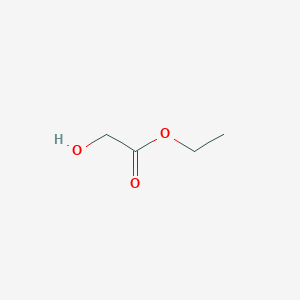![molecular formula C9H12O B046787 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) CAS No. 121383-74-2](/img/structure/B46787.png)
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-EMC and is a synthetic stimulant that belongs to the cathinone class. The compound has a chemical formula of C10H13NO and a molecular weight of 163.22 g/mol.
Mechanism Of Action
The mechanism of action of 4-EMC is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, alertness, and euphoria.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-EMC are similar to other stimulants such as amphetamines and cocaine. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, resulting in increased energy, alertness, and euphoria.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-EMC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, there are also limitations to the use of 4-EMC in laboratory experiments. The compound is highly addictive and can lead to various adverse effects on the central nervous system. Therefore, caution should be exercised when handling and using the compound in laboratory experiments.
Future Directions
There are several potential future directions for research on 4-EMC. One potential area of research is the development of new therapeutic applications for the compound. The compound has shown promise in the treatment of various neurological disorders, and further research could lead to the development of new treatments for these conditions. Another potential area of research is the development of new synthetic stimulants that are safer and more effective than existing compounds.
Conclusion
In conclusion, 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a relatively simple synthesis method and has been extensively studied for its potential applications in neuroscience. However, caution should be exercised when handling and using the compound due to its addictive nature and potential adverse effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapeutic applications for the compound.
Synthesis Methods
The synthesis of 4-EMC involves the reaction of 4-methylcyclohexanone with ethyl magnesium bromide, followed by the reaction of the resulting product with acetylene. The final product is purified using column chromatography to obtain pure 4-EMC. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
4-EMC has been extensively studied for its potential applications in various fields. One of the main applications of 4-EMC is in the field of neuroscience. The compound has been shown to have a significant impact on the central nervous system, leading to increased levels of dopamine and serotonin. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
properties
CAS RN |
121383-74-2 |
|---|---|
Product Name |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S,4R,6R)-4-ethynyl-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-3-7-4-5-9(2)8(6-7)10-9/h1,7-8H,4-6H2,2H3/t7-,8-,9+/m1/s1 |
InChI Key |
FACYSRGXACWGNI-HLTSFMKQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1O2)C#C |
SMILES |
CC12CCC(CC1O2)C#C |
Canonical SMILES |
CC12CCC(CC1O2)C#C |
synonyms |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



